molecular formula C20H31N3O2 B5653866 N-[(3R,4S)-1-acetyl-4-propan-2-ylpyrrolidin-3-yl]-2-[methyl-[(4-methylphenyl)methyl]amino]acetamide

N-[(3R,4S)-1-acetyl-4-propan-2-ylpyrrolidin-3-yl]-2-[methyl-[(4-methylphenyl)methyl]amino]acetamide

Cat. No.: B5653866
M. Wt: 345.5 g/mol
InChI Key: MQQPKSAUKWYWRV-MOPGFXCFSA-N
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Description

N-[(3R,4S)-1-acetyl-4-propan-2-ylpyrrolidin-3-yl]-2-[methyl-[(4-methylphenyl)methyl]amino]acetamide is a complex organic compound characterized by its pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-1-acetyl-4-propan-2-ylpyrrolidin-3-yl]-2-[methyl-[(4-methylphenyl)methyl]amino]acetamide typically involves the construction of the pyrrolidine ring followed by functionalization. The synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the acetyl and propan-2-yl groups, followed by the attachment of the methyl-[(4-methylphenyl)methyl]amino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactions and the use of automated synthesizers to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-1-acetyl-4-propan-2-ylpyrrolidin-3-yl]-2-[methyl-[(4-methylphenyl)methyl]amino]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[(3R,4S)-1-acetyl-4-propan-2-ylpyrrolidin-3-yl]-2-[methyl-[(4-methylphenyl)methyl]amino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-1-acetyl-4-propan-2-ylpyrrolidin-3-yl]-2-[methyl-[(4-methylphenyl)methyl]amino]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine ring structures.

    Acetamide Derivatives: Compounds with similar acetamide functional groups.

Uniqueness

N-[(3R,4S)-1-acetyl-4-propan-2-ylpyrrolidin-3-yl]-2-[methyl-[(4-methylphenyl)methyl]amino]acetamide is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(3R,4S)-1-acetyl-4-propan-2-ylpyrrolidin-3-yl]-2-[methyl-[(4-methylphenyl)methyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-14(2)18-11-23(16(4)24)12-19(18)21-20(25)13-22(5)10-17-8-6-15(3)7-9-17/h6-9,14,18-19H,10-13H2,1-5H3,(H,21,25)/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQPKSAUKWYWRV-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)CC(=O)NC2CN(CC2C(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN(C)CC(=O)N[C@H]2CN(C[C@@H]2C(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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